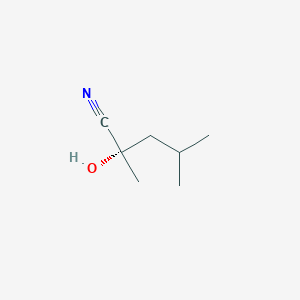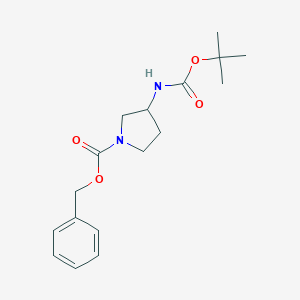
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antidepressant Development
Depression is a significant global health concern, affecting millions of people worldwide. The synthesis of antidepressant molecules through metal-catalyzed procedures has been an essential area of study. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressants. Key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps .
Mecanismo De Acción
Target of Action
The compound “4-[4-(3-PYRIDYL)IMIDAZOL-1-YL]BUTYLAMINE” is primarily involved in the synthesis of antidepressant molecules . The primary targets of this compound are the noradrenergic, dopaminergic, and serotonergic systems . These systems are responsible for the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) .
Mode of Action
The compound interacts with its targets by influencing the release of these neurotransmitters . It is believed to correct the improper release of these neurotransmitters, which is a common cause of depression . The compound’s interaction with these targets results in changes in the CNS, leading to alleviation of depressive symptoms .
Biochemical Pathways
The compound affects the biochemical pathways associated with the release of monoamine neurotransmitters . By influencing these pathways, it can help restore the balance of these neurotransmitters in the CNS . The downstream effects of these changes include improved mood and reduced depressive symptoms .
Pharmacokinetics
The compound’s impact on bioavailability is significant, as it directly influences the concentration of neurotransmitters in the cns .
Result of Action
The molecular and cellular effects of the compound’s action include the restoration of the balance of monoamine neurotransmitters in the CNS . This can lead to a substantial improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using medications that influence these neurotransmitters .
Propiedades
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFSGZBQUSNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453043 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine | |
CAS RN |
173838-63-6 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)



![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)


